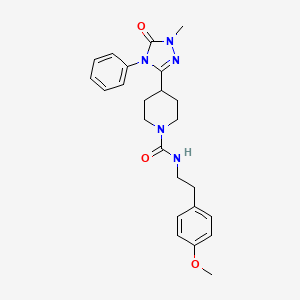
N-(4-methoxyphenethyl)-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenethyl)-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C24H29N5O3 and its molecular weight is 435.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-methoxyphenethyl)-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The compound was synthesized through a multi-step reaction involving the formation of the piperidine ring and subsequent modifications to introduce the triazole moiety. The synthesis pathway typically includes:
- Formation of the Piperidine Ring : The initial step involves cyclization to form the piperidine structure.
- Introduction of the Triazole Moiety : The triazole is formed through a condensation reaction with appropriate hydrazones.
- Final Modifications : The methoxyphenethyl group is introduced as a substituent, enhancing the compound's biological profile.
Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry confirm the structure of the synthesized compound. For example, the presence of characteristic peaks in the IR spectrum indicates functional groups consistent with piperidine and triazole structures.
Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant properties. It was evaluated using various assays that measure free radical scavenging activity. The results indicated that it effectively reduces oxidative stress in vitro, which is crucial for preventing cellular damage associated with various diseases.
Enzyme Inhibition Studies
The compound has been tested for its inhibitory effects on several enzymes relevant to therapeutic targets:
| Enzyme | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Acetylcholinesterase (AChE) | 10.4 | Competitive inhibition |
| Butyrylcholinesterase (BChE) | 7.7 | Competitive inhibition |
| Cyclooxygenase-2 (COX-2) | 19.2 | Non-selective inhibition |
| Lipoxygenase (LOX) | 13.2 | Non-selective inhibition |
These findings suggest that this compound may have potential applications in treating conditions such as Alzheimer's disease and inflammatory disorders due to its ability to inhibit cholinesterases and cyclooxygenases.
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicated moderate cytotoxicity with IC50 values suggesting a potential role in cancer therapy:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.0 |
| Hek293 | 25.0 |
Case Studies
Recent studies have focused on the pharmacological implications of this compound in vivo. For instance:
- Alzheimer's Disease Model : In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Anti-inflammatory Effects : In models of induced inflammation, treatment with this compound significantly decreased markers of inflammation such as TNF-alpha and IL-6.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-27-24(31)29(20-6-4-3-5-7-20)22(26-27)19-13-16-28(17-14-19)23(30)25-15-12-18-8-10-21(32-2)11-9-18/h3-11,19H,12-17H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQVNIGPUXNPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)NCCC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













